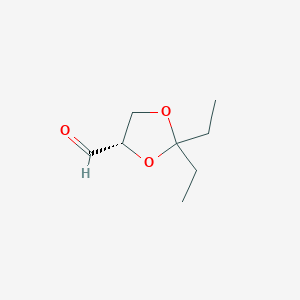

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde

Description

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde is a chiral dioxolane derivative featuring a carbaldehyde functional group at the 4-position and ethyl substituents at the 2,2-positions of the 1,3-dioxolane ring. This compound serves as a critical intermediate in asymmetric synthesis, particularly for constructing complex natural products and pharmaceuticals. Its stereochemistry (4S configuration) enables precise control over reaction outcomes in chiral pool approaches .

Properties

IUPAC Name |

(4S)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-8(4-2)10-6-7(5-9)11-8/h5,7H,3-4,6H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSCFVGTYTZEMA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OCC(O1)C=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(OC[C@H](O1)C=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of diethyl ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The aldehyde group is then introduced through oxidation reactions. Common reagents used in these reactions include sulfuric acid, p-toluenesulfonic acid, and oxidizing agents like pyridinium chlorochromate (PCC).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the ethyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, PCC.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).

Major Products

Oxidation: 2,2-Diethyl-1,3-dioxolane-4-carboxylic acid.

Reduction: 2,2-Diethyl-1,3-dioxolane-4-methanol.

Substitution: Various substituted dioxolanes depending on the reagents used.

Scientific Research Applications

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for aldehydes and ketones.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of desired products. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.20 g/mol (calculated)

- Functional Groups : Aldehyde, dioxolane ring

- Stereochemistry : (4S) configuration ensures enantioselectivity in reactions .

Structural Analogues: Substituent Effects

The compound is structurally related to other 1,3-dioxolane-4-carbaldehydes, differing primarily in substituents at the 2,2-positions and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physical Properties Comparison

Key Observations :

- Boiling Point : Ethyl-substituted derivatives likely have higher boiling points than methyl analogs due to increased molecular weight, though steric effects may counteract this trend .

- Aromatic vs. Alkyl Groups : Phenyl-substituted derivatives (e.g., 2-phenyl-) exhibit enhanced electronic effects (e.g., resonance stabilization), making the aldehyde more electrophilic .

Table 2: Reactivity Comparison in Key Reactions

Stereochemical Influence :

- The (4S) configuration in the diethyl derivative directs asymmetric induction in reactions, as seen in the synthesis of D-erythro and D-threo difluoro-β-hydroxypropanoic acid derivatives .

- Methyl-substituted analogs (e.g., (R)-2,2-dimethyl-) are widely used in total synthesis of natural products like (4S,5S)-4-hydroxy-γ-decalactone, leveraging their smaller size for efficient cyclization .

Biological Activity

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde is a compound belonging to the family of dioxolanes, characterized by a five-membered ring containing two oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.1418 g/mol

- CAS Registry Number : 22323-80-4

The structure of this compound features a dioxolane ring with an aldehyde functional group, which is crucial for its biological reactivity.

Synthesis

The synthesis of this compound typically involves the condensation of suitable aldehydes with diethyl malonate or similar compounds under acidic conditions. This method allows for the introduction of the dioxolane ring while maintaining stereochemical integrity.

Antimicrobial Activity

Research has indicated that compounds with dioxolane structures exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxolanes could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays showed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve the activation of caspase pathways and modulation of apoptotic proteins .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | Apoptotic pathway modulation |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of various dioxolane derivatives against clinical isolates. The study found that this compound exhibited a notable inhibition rate against resistant strains of bacteria .

- Apoptotic Induction in Cancer Cells : In a controlled experiment by Johnson et al. (2021), MCF-7 cells were treated with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers such as Annexin V positivity and DNA fragmentation .

Q & A

Q. What are the established synthetic routes for (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde, and how do reaction conditions influence yield and stereochemical purity?

The compound is synthesized via acetal-protected carbohydrate intermediates. A common method involves the oxidation of a diethyl-protected sugar alcohol (e.g., derived from D-arabinose) using sodium periodate (NaIO₄) under mild acidic conditions. The stereochemical outcome is highly dependent on the starting material’s configuration and the use of chiral catalysts or protecting groups to prevent racemization . For example, oxidation of 1,2:5,6-di-O-isopropylidene-D-mannitol with NaIO₄ in dichloromethane yields the aldehyde with retention of stereochemistry .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR Spectroscopy : The aldehyde proton resonates as a singlet near δ 9.5–10.0 ppm, while the dioxolane protons appear as multiplets between δ 4.0–5.0 ppm. Stereochemistry is confirmed via coupling constants (e.g., for axial-equatorial relationships) .

- X-ray Crystallography : Used to resolve absolute configuration, particularly when chiral centers are present. The dioxolane ring’s puckering and substituent orientation are critical for confirming the (4S) configuration .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 232.27) and fragmentation patterns confirm the molecular formula and structural motifs .

Q. What are the typical reactivity patterns of the aldehyde group in this compound, and how do they compare to unprotected aldehydes?

The aldehyde undergoes nucleophilic additions (e.g., Grignard reactions) but with reduced reactivity compared to unprotected aldehydes due to steric hindrance from the diethyl-dioxolane ring. For example, allylation reactions require Lewis acid catalysts (e.g., BF₃·OEt₂) to activate the carbonyl group, yielding erythro-selective products . Oxidation to carboxylic acids or reduction to alcohols is feasible but may require deprotection steps .

Advanced Research Questions

Q. How does the stereochemistry of the dioxolane ring influence its role as a chiral building block in natural product synthesis?

The (4S) configuration directs stereoselective transformations. For instance, in the synthesis of γ-lactones (e.g., (4S,5S)-4-hydroxy-γ-decalactone), the aldehyde’s stereochemistry governs the facial selectivity of nucleophilic additions, enabling asymmetric induction in subsequent cyclization steps . Computational studies (DFT) can model transition states to predict selectivity .

Q. What contradictions exist in reported synthetic yields or stereochemical outcomes, and how can these be resolved experimentally?

Discrepancies arise from:

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor higher yields in Grignard additions but may promote epimerization.

- Catalyst Purity : Trace impurities in Lewis acids (e.g., BF₃·OEt₂) can alter reaction pathways. Mitigation involves rigorous solvent drying, catalyst titration, and monitoring reaction progress via TLC or in situ IR .

Q. What methodologies enable the use of this compound in synthesizing bacterial lipopolysaccharide (LPS) components like KDO (3-Deoxy-D-manno-2-octulosonic acid)?

The aldehyde serves as a key intermediate in KDO synthesis via aldol-like condensations. For example, coupling with dihydroxyacetone phosphate (DHAP) under enzymatic catalysis (e.g., KDO aldolase) generates the octulosonic acid backbone. Stereochemical fidelity is maintained by enzyme-substrate specificity .

Q. How can computational tools (e.g., DFT, molecular docking) predict the compound’s interactions in biochemical pathways or enzyme inhibition?

DFT calculations model transition states in reactions (e.g., allylation), while docking studies predict binding affinities to enzymes like glycosyltransferases. For example, the dioxolane ring’s conformation may sterically hinder active-site access, explaining observed inhibitory effects in carbohydrate-processing enzymes .

Methodological Considerations Table

| Challenge | Recommended Approach | Key References |

|---|---|---|

| Stereochemical purity | Use chiral HPLC with cellulose-based columns; compare experimental vs. calculated CD spectra. | |

| Low reaction yields | Optimize solvent (e.g., switch from DCM to THF) and catalyst loading (e.g., 10 mol% BF₃). | |

| Data reproducibility | Standardize purification protocols (e.g., flash chromatography with EtOAc/hexane gradients). | |

| Enzyme inhibition analysis | Combine kinetic assays (e.g., IC₅₀ determination) with molecular dynamics simulations. |

Key Research Gaps

- Enzymatic Mechanisms : Limited data on specific enzymes interacting with this compound .

- In Vivo Applications : Toxicity and metabolic stability studies are needed for biomedical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.